3-(Benzyloxy)cyclopent-2-enone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-phenylmethoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2 |
InChI Key |
QZYWJFJXQQNANL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis of 3 Benzyloxy Cyclopent 2 Enone
The preparation of 3-(Benzyloxy)cyclopent-2-enone is often achieved from commercially available or readily synthesized starting materials. One common approach involves the reaction of cyclopentane-1,3-dione with benzyl (B1604629) alcohol. This etherification reaction can be promoted under various conditions. For instance, using a P₂O₅/SiO₂ catalyst under solvent-free conditions has been reported to efficiently convert β-diketones into their corresponding β-keto enol ethers, including the synthesis of 3-benzyloxycyclohex-2-enone, a six-membered ring analogue.
Another strategy involves the protection of a pre-existing hydroxyl group on the cyclopentenone ring. For example, optically active (R)-4-hydroxycyclopent-2-en-1-one can be treated with a benzyl halide (like benzyl bromide) in the presence of a base (such as sodium hydride) in an inert solvent to form the corresponding 3-benzyloxy derivative. libretexts.org This method is particularly valuable for creating enantiomerically pure building blocks for asymmetric synthesis. libretexts.org
Spectroscopic Properties
The structural characterization of 3-(Benzyloxy)cyclopent-2-enone relies on standard spectroscopic techniques. The data provides definitive confirmation of its molecular structure.
Table 2: Spectroscopic Data for this compound and its Analogues
| Technique | Observation | Interpretation |
| ¹H NMR | Signals for aromatic protons (benzyl group), a singlet for the benzylic CH₂ protons, and signals for the cyclopentenone ring protons, including the vinylic proton. google.com | Confirms the presence of both the benzyloxy and cyclopentenone components. |
| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons of the double bond, carbons of the benzyl (B1604629) group, the benzylic CH₂ carbon, and the aliphatic carbons of the cyclopentane (B165970) ring. google.com | Provides a complete carbon skeleton map of the molecule. |
| IR Spectroscopy | A strong absorption band characteristic of the α,β-unsaturated ketone (C=O stretch) typically around 1715 cm⁻¹, and bands for C=C stretching and aromatic C-H bonds. google.comlibretexts.org | Identifies the key functional groups present in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. google.com | Confirms the molecular mass and provides further structural evidence. |
Note: Specific chemical shifts (ppm) and absorption frequencies (cm⁻¹) can vary slightly depending on the solvent and specific derivative.
Chemical Reactivity and Key Transformations
Michael Addition
The Michael reaction, or conjugate addition, is a cornerstone transformation for cyclopentenones. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the enone system. A wide variety of nucleophiles, including enolates, organocuprates (Gilman reagents), amines, and thiols, can be used. masterorganicchemistry.comgoogleapis.com For this compound, this reaction allows for the introduction of a substituent at the C-2 position, leading to 2,3-disubstituted cyclopentanone (B42830) derivatives which are key intermediates in the synthesis of prostaglandins. researchgate.netmasterorganicchemistry.com
Enamine and Iminium Ion Catalysis
Aldol (B89426) Condensation
The carbonyl group of this compound can act as an electrophile in aldol reactions. libretexts.org More commonly, the corresponding saturated cyclopentanone can be deprotonated to form an enolate, which then acts as a nucleophile. The aldol reaction between an enolate and an aldehyde or ketone forms a β-hydroxy carbonyl compound. libretexts.org Subsequent dehydration (aldol condensation) can yield a new α,β-unsaturated system. researchgate.net This reaction is fundamental in building larger, more complex carbon skeletons from smaller precursors.
Copper-Catalyzed Reactions (e.g., Hydroalkylation)
Photochemical Reactions
Cyclopentenones are known to undergo a variety of photochemical reactions, typically from their triplet excited states. rsc.orgnih.gov These reactions include [2+2] cycloadditions, both intermolecularly (dimerization) and intramolecularly. du.edu The irradiation of cyclopentenone derivatives can lead to the formation of complex polycyclic structures with high stereoselectivity. du.edulibretexts.org While specific photochemical studies on this compound are not extensively detailed, the general reactivity pattern of the cyclopentenone core suggests it would be an active participant in such transformations.
Applications in Total Synthesis
Precursor to Prostaglandins
Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals. libretexts.orglibretexts.org Many synthetic routes toward prostaglandins, such as PGE₂ and PGF₂α, rely on a cyclopentane (B165970) or cyclopentenone core. researchgate.net Chiral 4-hydroxycyclopent-2-enone derivatives, which can be protected as their benzyl (B1604629) ethers, are pivotal starting materials. rsc.orgresearchgate.net The benzyloxy-substituted cyclopentenone allows for the stereocontrolled addition of the two side chains characteristic of the prostaglandin (B15479496) structure, often via conjugate addition and subsequent elaboration of the ketone. researchgate.net
Dinorsesquiterpenoids (e.g., Oxyphyllin A/Belchinoid A)
Intermediate in Jasmonate Synthesis
Jasmonates are a class of plant hormones that regulate a wide range of processes, including growth and defense. researchgate.netrsc.org The core structure of many jasmonates is a substituted cyclopentanone (B42830). Synthetic strategies toward methyl jasmonate and related compounds have utilized cyclopentenone precursors. ucl.ac.uk The functionalized enone system provides a handle for introducing the necessary side chains through reactions like conjugate addition, making this compound a potentially valuable, though less commonly cited, intermediate for accessing functionalized jasmonoid analogues. ucl.ac.uk
Compound Directory
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Benzyloxy)cyclopent-2-enone, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves alkylation or protection/deprotection strategies. For example, cyclopentenone derivatives can be synthesized via enolate alkylation using reagents like n-BuLi in anhydrous THF, followed by quenching with benzyl bromide derivatives. Reaction yields (~49%) can be improved by optimizing stoichiometry, reaction time (e.g., 12–24 hours), and purification methods (e.g., silica gel chromatography with hexane/ethyl acetate gradients). Monitoring intermediates via TLC ensures stepwise progress .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm regiochemistry and benzyloxy substitution (e.g., aromatic protons at δ 7.2–7.4 ppm, enone carbonyl at ~200–210 ppm in 13C NMR).
- IR Spectroscopy : Identify enone C=O stretching (~1700 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹).
- Mass Spectrometry (ESI+) : Verify molecular ion peaks and fragmentation patterns. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. What are the common reaction pathways involving the enone moiety in this compound?
- Methodological Answer : The enone system undergoes cycloadditions (e.g., [2+2] photocycloadditions under UV light) and conjugate additions. For example, intramolecular [2+2] reactions can be solvent-controlled (e.g., acetonitrile vs. benzene), yielding stereochemically distinct cyclobutane derivatives. Kinetic vs. thermodynamic product ratios depend on reaction duration and temperature .
Advanced Research Questions
Q. How can solvent effects influence the intramolecular [2+2] photocycloaddition reactions of this compound?
- Methodological Answer : Solvent polarity and π-stacking interactions dictate reaction pathways. Polar solvents (e.g., acetonitrile) stabilize transition states via dipole interactions, favoring exo adducts. Non-polar solvents (e.g., benzene) promote π-π interactions, leading to endo products. Monitor regioselectivity using time-resolved UV-Vis spectroscopy and confirm stereochemistry via X-ray crystallography .
Q. What strategies are effective for deprotecting the benzyloxy group without affecting the enone system?
- Methodological Answer : Catalytic hydrogenation (H₂, Pd/C in ethanol) selectively removes the benzyl group while preserving the enone. Alternatively, Lewis acids (e.g., BCl₃ in DCM at –78°C) cleave benzyl ethers under mild conditions. Validate success via loss of benzyl proton signals in 1H NMR and emergence of hydroxyl peaks at ~3400 cm⁻¹ in IR .
Q. How to address discrepancies in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions in NMR/IR data often arise from:
- Regioisomeric impurities : Use NOESY or COSY to distinguish substitution patterns.
- Residual solvents : Dry samples under high vacuum and re-analyze.
- Tautomerization : Stabilize enol forms via low-temperature NMR (e.g., –40°C in CDCl₃). Cross-validate with high-resolution MS to confirm molecular formulas .
Q. What are the best practices for handling and storing this compound to prevent decomposition?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Avoid prolonged exposure to moisture (use molecular sieves) and monitor stability via periodic HPLC. For lab handling, use gloves and fume hoods to minimize dermal/airborne exposure, as cyclopentenones may irritate mucous membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
